Cas no 145986-07-8 ((2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione)

(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2R-cis)- (9CI)
- (2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione
- (2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione
- LAMIVUDINE IMPURITY J
- Aids004768
- Aids-004768
- Lamivudine EP Impurity J
- (-)-(2R,5S)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]uracil
- 2,4(1H,3H)-Pyrimidinedione, 1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2R-cis)-
- A899266
- 1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-(cis-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione
- LAMIVUDINE IMPURITY J [EP IMPURITY]
- 1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
- 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- Q27293528
- X3WEO4IF65
- LAMIVUDINE IMPURITY J [USP IMPURITY]
- 131086-26-5
- CHEMBL300569
- 1-((2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2,4(1H,3H)-DIONE
- UNII-X3WEO4IF65
- ASC6Q46BYT
- SCHEMBL5079276
- LAMIVUDINE-URACIL DERIVATIVE
- 1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione
- DTXSID00163220
- 2,4(1H,3H)-Pyrimidinedione, 1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2R-cis)- (9CI); 1,3-Oxathiolane, 2,4(1H,3H)-pyrimidinedione deriv.; 1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione; Lamivudine Imp. J (EP)
- 145986-07-8
- 1-((2RS,5SR)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)uracil
- 1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione
- (2R,5S)-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione
- (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione
-
- インチ: InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7+/m0/s1
- InChIKey: BNVOMPQTQUUYHU-NKWVEPMBSA-N
- ほほえんだ: OC[C@H]1SC[C@@H](N2C=CC(=O)NC2=O)O1
計算された属性
- せいみつぶんしりょう: 230.0362
- どういたいしつりょう: 230.036
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104A^2
- 疎水性パラメータ計算基準値(XlogP): _0.6
じっけんとくせい
- 密度みつど: 1.521
- ゆうかいてん: 152-155°C
- 屈折率: 1.619
- ようかいど: DMSO (Slightly), Methanol (Slightly)
- PSA: 78.87
(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20?°C Freezer
(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-488698-25 mg |
Lamivudine Impurity J, |
145986-07-8 | 25mg |
¥2,858.00 | 2023-07-11 | ||
Ambeed | A1310662-25mg |
1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione |
145986-07-8 | 97% | 25mg |
$290.0 | 2024-04-23 | |
TRC | L172535-100mg |
(2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145986-07-8 | 100mg |
$ 508.00 | 2023-09-07 | ||
TRC | L172535-25mg |
(2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145986-07-8 | 25mg |
$ 224.00 | 2023-09-07 | ||
TRC | L172535-250mg |
(2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145986-07-8 | 250mg |
$ 1029.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488698-25mg |
Lamivudine Impurity J, |
145986-07-8 | 25mg |
¥2858.00 | 2023-09-05 |
(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedioneに関する追加情報
(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione (CAS No. 145986-07-8): A Comprehensive Overview
(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 145986-07-8, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of oxathiolane and is structurally similar to other antiviral agents such as lamivudine and emtricitabine. The unique structure of this compound makes it a valuable candidate for the development of novel antiviral therapies, particularly against HIV and hepatitis B virus (HBV).
The chemical structure of (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione features a five-membered ring containing both oxygen and sulfur atoms, which confers specific pharmacological properties. The presence of the hydroxymethyl group and the pyrimidine moiety further enhances its biological activity and stability. These structural characteristics are crucial for its antiviral efficacy and have been extensively studied in various preclinical and clinical settings.
Recent research has highlighted the potential of (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione in combating viral infections. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against HIV reverse transcriptase, a key enzyme involved in viral replication. The study also noted that the compound has a favorable pharmacokinetic profile, making it suitable for oral administration.
In addition to its antiviral properties, (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione has shown promise in the treatment of hepatitis B virus (HBV). Preclinical studies have indicated that it effectively reduces viral load and improves liver function in animal models. These findings suggest that this compound could be a valuable addition to the current arsenal of antiviral drugs used to manage HBV infections.
The mechanism of action of (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione involves its ability to inhibit viral DNA synthesis by acting as a competitive substrate for viral DNA polymerases. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy. However, the unique structure of this compound may provide additional advantages such as improved cellular uptake and reduced toxicity.
Clinical trials are currently underway to evaluate the safety and efficacy of (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and support further investigation into its therapeutic potential.
Beyond its direct antiviral effects, there is growing interest in exploring the broader applications of (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione. For instance, researchers are investigating its potential as an adjuvant therapy to enhance the effectiveness of existing antiviral treatments. Additionally, there is ongoing research into its use in combination with other drugs to address drug resistance issues commonly encountered in chronic viral infections.
The development of novel antiviral agents like (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione is crucial for addressing the global burden of viral diseases. With its unique structural features and promising biological activity, this compound represents a significant advancement in the field of medicinal chemistry and pharmaceutical research.
In conclusion, (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione (CAS No. 145986-07-8) is a promising candidate for the development of new antiviral therapies. Its potent inhibitory activity against HIV and HBV enzymes, favorable pharmacokinetic profile, and minimal side effects make it an attractive option for further clinical evaluation. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great potential for improving patient outcomes in the treatment of viral infections.
145986-07-8 ((2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione) 関連製品
- 145281-92-1((2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione)
- 131086-26-5(2,4(1H,3H)-Pyrimidinedione,1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel-)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)
- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)
- 43195-60-4(Uridine 5′-diphosphoglucuronic acid ammonium salt)
- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
